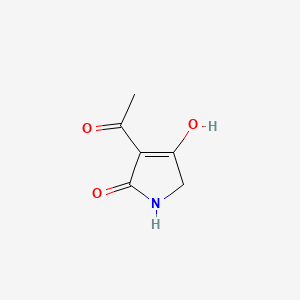

3-Acetyltetramic acid

Description

Properties

IUPAC Name |

4-acetyl-3-hydroxy-1,2-dihydropyrrol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-3(8)5-4(9)2-7-6(5)10/h9H,2H2,1H3,(H,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHWJWQHPYLBZPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(CNC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60175364 | |

| Record name | 3-Acetyltetramic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2113-93-1 | |

| Record name | 3-Acetyltetramic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2113-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetyltetramic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002113931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Acetyltetramic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Acetyltetramic Acid

Classical Synthetic Approaches to 3-Acetyltetramic Acid

Traditional methods for constructing the this compound framework have laid the groundwork for many subsequent synthetic endeavors. These approaches often rely on well-established condensation and cyclization reactions.

Lacey-Dieckmann Cyclization via α-Amino Esters and Diketene (B1670635)

A foundational method for the synthesis of 3-acetyltetramic acids is the Lacey-Dieckmann cyclization. mdpi.comuni-bayreuth.de This two-step process, first reported by Lacey in 1954, involves the reaction of α-amino esters with diketene. mdpi.com The initial reaction forms an N-acetoacetyl derivative of the amino ester, which then undergoes an intramolecular Dieckmann condensation to yield the this compound ring system. uni-bayreuth.dejournals.co.za This method is analogous to the biosynthetic pathway of these molecules. mdpi.com

The flexibility of this strategy allows for the introduction of various substituents at the C-5 position by selecting the appropriate α-amino ester starting material. uni-bayreuth.de High yields have made the Lacey-Dieckmann cyclization a commonly employed method for preparing 3-acetyltetramic acids. uni-bayreuth.de For instance, the reaction of an α-amino ester with diketene can produce the corresponding this compound in a yield as high as 96%. uni-bayreuth.de However, a significant drawback of this method is the potential for racemization at the C-5 position, particularly when using chiral α-amino esters, due to the strongly basic conditions required for the cyclization step. uni-bayreuth.de

To address the limitations of racemization and the restriction to only producing 3-acetyl derivatives, modifications have been developed. Ley and colleagues introduced the use of β-ketothioesters as a substitute for diketene and employed a milder base, such as tetra-n-butylammonium fluoride (B91410) (TBAF), to reduce the likelihood of racemization. uni-bayreuth.de

Routes Involving Meldrum's Acid

Another classical approach utilizes Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) as a key reagent. mdpi.com In a method developed by Jouin, a C-acylation reaction between an α-amino acid and Meldrum's acid, using isopropenyl chloroformate (ICPF) as the acylating agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst, leads to the formation of 3-unsubstituted tetramic acids in two steps. mdpi.com This protocol is favored for its relatively mild conditions. mdpi.com

Further elaboration is then required to introduce the 3-acyl group. The synthesis of the tetramic acid core can be achieved through the condensation of an N-protected amino acid with Meldrum's acid in the presence of a coupling agent like N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC) and DMAP. researchgate.net A limitation of this general approach is that it typically requires N-protected α-amino carboxylic acids. uni-bayreuth.de

Condensation Reactions from Appropriate Starting Materials

The synthesis of this compound and its derivatives can also be achieved through various condensation reactions using suitable starting materials. ontosight.ai One such method involves the reaction of an N-protected α-amino acid derivative with the anion of an active methylene (B1212753) compound, which proceeds through an intramolecular cyclization of an acylaminoacetyl intermediate. psu.edu For example, N-acetylglycine p-nitrophenyl ester can be reacted with the anion of ethyl acetoacetate (B1235776) in the presence of sodium hydride to form N,α-diacetyltetramic acid. psu.edu

Modern and Sustainable Synthetic Methodologies

Contemporary synthetic efforts have focused on developing more efficient, milder, and sustainable methods for the synthesis of this compound, often employing novel reagents and catalytic systems.

Approaches Utilizing Phosphorus Ylides (Ph3PCCO)

A significant advancement in the synthesis of 3-acyltetramic acids involves the use of the stable phosphorus ylide, keteneylidenetriphenylphosphorane (Ph3PCCO). mdpi.comuni-bayreuth.de Schobert and co-workers reported a mild, solid-phase synthesis of 3-acyltetramic acids using an immobilized form of this ylide. mdpi.com This method involves a Wittig-type cyclization reaction and is an adaptation of a protocol previously used for the synthesis of tetronic acids. mdpi.com

This domino reaction sequence, where the ylide is added across the terminal amine of an amino acid precursor, leads to a rapid intra-Wittig reaction to form the tetramic acid ring. researchgate.netuthsc.edu A key advantage of this approach is that it is largely free of C-5 epimerization and can be performed under pH-neutral conditions. researchgate.netuthsc.edu The versatility of Ph3PCCO allows for the construction of tetramates from α-amino esters. researchgate.net Furthermore, this ylide can be used to acylate pre-formed tetramic acids at the C-3 position to furnish the corresponding 3-acetyl compounds. researchgate.net

Metal-Catalyzed and Metal-Mediated Syntheses

Metal-catalyzed and metal-mediated reactions have emerged as powerful tools for the synthesis and functionalization of tetramic acids. mdpi.com One of the most common applications is the Lewis acid-catalyzed acylation at the C-3 position of the tetramic acid ring using acyl chlorides. mdpi.com While boron trifluoride-diethyl ether has been utilized, titanium(IV) chloride is more universally employed for this transformation, typically in solvents like nitromethane (B149229) or dichloromethane (B109758) under mild heating. mdpi.com

Solid-Phase Synthetic Strategies

The application of solid-phase organic synthesis has significantly advanced the generation of 3-acyltetramic acid libraries for biological screening. These strategies offer streamlined purification, the ability to use excess reagents to drive reactions to completion, and amenability to automation. thieme-connect.comacs.org Several distinct solid-phase methodologies have been developed, primarily utilizing amino acids as chiral starting materials anchored to a resin.

One prominent route begins with an amino acid esterified to a support like Merrifield resin. The synthesis proceeds through deprotection of the amino group, reductive alkylation to form a secondary amine, and subsequent acylation with a β-keto ester equivalent. thieme-connect.com The key step is a mild, base-induced Dieckmann cyclization that simultaneously forms the pyrrolidine-2,4-dione (B1332186) ring and cleaves the product from the solid support. thieme-connect.comacs.orgacs.org Remarkably, using one equivalent of potassium hydroxide (B78521) in methanol (B129727) at room temperature is sufficient for this cyclative cleavage, which proceeds in high yield and purity. thieme-connect.com This method is compatible with acid-labile protecting groups and, crucially, retains the stereochemical integrity of the starting α-amino acid, with racemization reported to be less than 5%. thieme-connect.com

Another effective strategy employs a traceless linker approach. thieme-connect.com In one such method, L-α-amino acids are anchored to Wang resin via a p-nitrophenyl carbonate linker. The free carboxylic acid of the resin-bound amino acid is then activated and used to acylate an active methylene compound. The final tetramic acid is liberated from the support using an acidic cleavage protocol, which also triggers the cyclization to form the 2,4-pyrrolidinedione ring. thieme-connect.com This traceless synthesis is advantageous as no part of the linker remains in the final product. nih.govnih.gov

These solid-phase techniques enable the creation of diverse 1,3,5-trisubstituted tetramic acid libraries by systematically varying the starting amino acid, the aldehyde used in the reductive amination step, and the malonic or aryl acetic acids used for acylation. acs.orgacs.org

Table 1: Comparison of Solid-Phase Synthetic Strategies for Tetramic Acids

| Strategy | Resin/Linker | Key Steps | Cleavage/Cyclization | Advantages |

| Dieckmann Cyclative Cleavage | Merrifield Resin (Ester Linkage) | 1. Reductive alkylation of resin-bound amino acid. 2. Acylation with β-keto ester equivalent. | Base-promoted Dieckmann cyclization (e.g., KOH in MeOH) cleaves product from resin. thieme-connect.com | High yields and purity (>95%), mild conditions, retains stereochemistry. thieme-connect.com |

| Traceless Carbamate Linker | Wang Resin (p-Nitrophenyl Carbonate Linker) | 1. N-terminus anchoring of amino acid. 2. C-acylation with active methylene compounds. | Acidic cleavage (e.g., TFA) releases precursor, which spontaneously cyclizes. thieme-connect.com | Traceless approach, high enantiomeric excess (ee). thieme-connect.com |

| Traceless Enol Ether | Wang Resin (Enol Ether Linkage) | 1. Immobilization via Wittig reaction of resin-bound esters. 2. Formation of pyrrolidine-2,4-dione core. | Acid-labile cleavage of the enol ether. nih.govnih.gov | Novel application of Wang resin for traceless ketone synthesis. nih.gov |

Enantioselective and Chiral Synthesis of this compound Derivatives

The inherent chirality of many natural tetramic acids, typically at the C5 position, makes enantioselective synthesis a critical area of research. The most common strategy involves using readily available, optically pure α-amino acids as the starting material. nih.gov The chiral center of the amino acid directly translates to the C5 stereocenter of the tetramic acid ring.

Synthetic routes such as the Lacey-Dieckmann cyclization and the Meldrum's acid method are widely used for this purpose. nih.gov However, a significant challenge in these syntheses is the potential for epimerization at the C5 position, especially under the strongly basic conditions often required for the cyclization step. nih.gov The degree of this racemization can be influenced by factors like the choice of base, reaction time, and the specific substrate. nih.gov

To address this, methodologies have been developed to minimize racemization. For instance, the acylation of Meldrum's acid with a protected chiral amino acid, followed by thermal cyclization, can offer better control over stereochemistry compared to traditional Dieckmann condensations. nih.gov Furthermore, solid-phase syntheses have been optimized to proceed with high fidelity, retaining the optical purity of the starting amino acid. thieme-connect.comthieme-connect.com A domino addition-Wittig alkenation reaction using an immobilized phosphonium (B103445) ylide has also been reported as a neutral, non-racemizing method for ring formation. nih.gov

A convergent enantioselective synthesis of α-cyclopiazonic acid, which features a this compound core, highlights a sophisticated approach involving an enantioselective aziridination of an imine with a chiral sulfur ylide as a key step. This demonstrates that chirality can be introduced through asymmetric catalysis in addition to using chiral precursors.

Chemo- and Regioselective Functionalization of the this compound Core

The this compound core possesses multiple reactive sites, including two ring carbonyls, an enolizable C3 position, and the C5 position. Achieving chemo- and regioselectivity in its functionalization is essential for targeted analog synthesis.

A primary challenge is the selective C3-acylation versus O-acylation at the C4-enolate. nih.gov Due to the acidity of the C3 proton (pKa ≈ 3-3.5), the tetramic acid anion can react at either the carbon or oxygen atom. nih.gov Direct C3-alkylation and acylation are often difficult because O-functionalization is thermodynamically favored. nih.gov To overcome this, several regioselective methods have been established:

Lewis Acid-Catalyzed C3-Acylation : Jones and co-workers developed a method using a Lewis acid (e.g., BF₃·OEt₂) to mediate the acylation of tetramic acids with acyl chlorides, which proceeds via an isolable boron difluoride complex to yield the C3-acylated product after acidic workup. nih.gov

O-to-C Acyl Migration : A milder, two-step approach involves the initial O-acylation of the tetramic acid using a carboxylic acid with N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). acs.orgnih.gov Subsequent treatment with a stoichiometric amount of DMAP induces a rearrangement to afford the thermodynamically more stable C3-acyltetramic acid. acs.orgnih.gov The outcome is highly sensitive to the N-substituent and the amount of DMAP used. acs.org

Phosphorus Ylide Acylation : A highly selective method for 3-acylation involves reacting tetramic acids with the ylide Ph₃PCCO, which exclusively forms 3-acylylidenetetramic acids. These intermediates can then be used in subsequent reactions. nih.gov

Chemoselective reductions have also been explored. The exocyclic carbon-carbon double bonds of 3,5-bis-arylidenetetramic acids can be selectively hydrogenated using a ruthenium catalyst (H₄Ru₄(CO)₉[μ₃-(S)-BINAP]) without reducing other functionalities like carbonyl groups, achieving yields of up to 95%. semanticscholar.org Additionally, diastereoselective vinylogous aldol (B89426) reactions have been developed to functionalize the C5 position by reacting tetramic acid-derived pyrroles with various aldehydes. acs.org

Table 2: Regioselective Acylation and Functionalization of the Tetramic Acid Core

| Reaction Type | Reagents & Conditions | Target Position | Key Outcome |

| Lewis Acid-Catalyzed Acylation | Acyl chloride, BF₃·OEt₂ | C3 | Forms a stable boron complex, which upon workup yields the C3-acylated product. nih.gov |

| DMAP-Mediated Acyl Migration | 1. RCOOH, DCC, cat. DMAP 2. Stoichiometric DMAP | C4 then C3 | Initial O-acylation at C4 is followed by a base-induced rearrangement to the C3-acyl product. acs.orgnih.gov |

| Ylide Acylation | Ph₃PCCO | C3 | Exclusive formation of 3-acylylidenetetramic acids. nih.gov |

| Selective Hydrogenation | H₄Ru₄(CO)₉[μ₃-(S)-BINAP], H₂ (20–60 bar) | Exocyclic C=C bonds | Chemoselective reduction of olefinic bonds over carbonyl groups. semanticscholar.org |

| Vinylogous Aldol Reaction | LHMDS, Aldehyde (R-CHO) | C5 | Diastereoselective formation of aldol adducts at the C5 position. acs.org |

Derivatization Strategies for Analog Development

Derivatization of the this compound scaffold is a cornerstone of medicinal chemistry efforts to explore structure-activity relationships (SAR) and develop novel therapeutic agents. Strategies focus on modifying the nitrogen atom, the ring substituents, and extending the π-system.

N-Substitution Strategies

Modification at the N1 position of the pyrrolidine-2,4-dione ring significantly influences the molecule's properties and biological activity. A variety of N-substituted this compound derivatives have been synthesized and evaluated as antibacterial agents. acs.org Studies have shown that N-alkyl groups, in particular, can confer potent activity against Gram-positive pathogens. acs.org The nature of the N-substituent (N-H, N-alkyl, or N-acyl) also profoundly affects the tautomeric equilibrium of the 3-acyltetramic acid system and its reactivity in subsequent chemical transformations. acs.orgnih.gov For example, N-acyl tetramic acids can be directly C3-acylated, whereas N-unsubstituted and N-alkyl variants typically undergo O-acylation first. acs.org

Ring Substituent Modifications

Varying the substituents at the C3 and C5 positions of the tetramic acid ring is a key strategy for analog development. As discussed previously, numerous methods exist for introducing diverse acyl groups at the C3 position. nih.govacs.orgnih.gov The C5 position, typically derived from the side chain of an amino acid, can be modified by starting with different amino acid precursors. nih.gov Further functionalization at C5 is also possible. For instance, alkene functionalities can be introduced at the C5-position via condensation reactions with various aldehydes, providing a handle for further modification. umt.edu.my

Introduction of Extended Conjugation Systems

Introducing extended systems of conjugation, such as polyene side chains, is another important derivatization strategy. An efficient method for synthesizing dienyl tetramic acid derivatives starts from L-ascorbic acid. nih.gov The process involves Wittig olefination of an aldehyde derived from ascorbic acid, followed by reaction with an amine to form an intermediate 5-hydroxy lactam, which is then dehydrated to yield the dienyl tetramic acid derivative. nih.gov These compounds often exhibit significant tautomerism due to the extended polyene system. researchgate.net The synthesis of delicate 3-oligoenoyl derivatives, such as the natural product ravenic acid, has been achieved through a selective 3-acylation method, demonstrating the feasibility of attaching complex, unsaturated chains to the tetramic acid core. nih.gov Theoretical studies have confirmed the increased stability provided by these conjugated systems.

Advanced Spectroscopic and Crystallographic Studies of 3 Acetyltetramic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Tautomerism Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 3-acetyltetramic acid, offering detailed information about its covalent framework and, crucially, its tautomeric equilibria in solution. researchgate.net The molecule typically exists as a mixture of interconverting tautomers, and NMR allows for the characterization and quantification of these forms. oup.comnih.gov

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide definitive evidence for the tautomeric forms of this compound. The chemical shifts of specific nuclei are highly sensitive to the local electronic environment, which changes significantly between tautomers. In solution, this compound primarily exists in an equilibrium between two main enolic forms, often influenced by solvent polarity. oup.commindat.org For instance, polar solvents like DMSO-d₆ can favor the lactim forms through strong solvation effects. oup.com

The analysis of chemical shifts allows for the assignment of signals to specific protons and carbons within each tautomer. Gated and ¹H-partial decoupling techniques in ¹³C NMR are instrumental in assigning all signals, including those of quaternary carbons. researchgate.net

| Nucleus | Typical Chemical Shift Range (ppm) | Structural Assignment Notes |

|---|---|---|

| Enolic OH | > 10.0 | Broad signal, position is highly dependent on solvent and concentration. |

| NH | 7.0 - 9.0 | Signal corresponding to the lactam proton. |

| C5-H₂ | ~4.0 | Methylene (B1212753) protons of the pyrrolidine (B122466) ring. |

| Acetyl CH₃ | 2.0 - 2.5 | Methyl protons of the acetyl group. |

| C2 (Lactam C=O) | 170 - 180 | Carbonyl carbon of the lactam ring. |

| C4 (Enol C-O) | 175 - 185 | Carbonyl/enolic carbon at the 4-position. |

| C3 (Enol C=C) | ~100 | Olefinic carbon of the enol form. |

| Acetyl C=O | 190 - 200 | Carbonyl carbon of the acetyl group. |

Deuterium (B1214612) isotope effects on NMR chemical shifts serve as a subtle but powerful probe for studying hydrogen bonding and tautomeric equilibria. fu-berlin.de The substitution of a proton with deuterium (²H or D) can induce small but measurable changes in the chemical shifts of nearby nuclei, an effect known as a secondary isotope shift. huji.ac.il This phenomenon is defined as nΔX(D) = δX(L) - δX(H), where n is the number of bonds between the observed nucleus (X) and the substitution site. huji.ac.il

In this compound, replacing the enolic proton or the N-H proton with deuterium would primarily affect the chemical shifts of adjacent carbons (¹³C) and protons (¹H).

Tautomer Equilibrium: The isotope effect can shift the tautomeric equilibrium. The heavier deuterium atom prefers the steeper potential well, which can favor one tautomer over the other, leading to observable changes in the averaged chemical shifts.

Hydrogen Bonding: The magnitude of the isotope shift, particularly for the proton involved in the hydrogen bond, can provide information about the strength and geometry of that bond. fu-berlin.de Three-bond deuterium isotope effects (³ΔC) can be dependent on the torsion angle and provide conformational information. nih.gov

At room temperature, the interconversion between the tautomers of this compound can be fast on the NMR timescale, resulting in averaged signals. Low-temperature NMR studies are employed to slow down this exchange process. nih.gov By reducing the temperature, it is possible to reach the slow exchange regime, where separate, distinct signals for each tautomer can be resolved and characterized individually. nih.gov This allows for the unambiguous assignment of chemical shifts for each species and the direct calculation of the equilibrium constant (K_eq) at various temperatures, providing valuable thermodynamic data (ΔG, ΔH, and ΔS) for the tautomerization process.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. nih.gov For this compound, these methods are particularly useful for identifying the functional groups present in the dominant tautomeric form.

The IR spectrum is characterized by strong absorptions corresponding to the stretching and bending vibrations of its polar bonds. The Raman spectrum, conversely, highlights vibrations that involve a change in polarizability, such as those of C=C bonds.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |

|---|---|---|

| O-H stretch (enolic) | 3200 - 2500 (broad) | Characteristic of intramolecular hydrogen bonding. |

| N-H stretch (lactam) | 3200 - 3100 | Indicates the presence of the lactam tautomer. |

| C-H stretch (alkyl) | 3000 - 2850 | Corresponds to CH₂ and CH₃ groups. |

| C=O stretch (acetyl) | ~1650 | Lowered frequency due to conjugation and H-bonding. |

| C=O stretch (lactam) | ~1700 | Typical frequency for a five-membered lactam ring. |

| C=C stretch (enol) | 1620 - 1600 | Strong in Raman, confirms the enolic system. |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elemental formula of this compound and for deducing its structure through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₆H₇NO₃).

Under electron impact (EI) or other ionization techniques, the molecular ion (M⁺˙) undergoes characteristic fragmentation, providing structural clues. libretexts.org The fragmentation pattern is dictated by the stability of the resulting ions and neutral losses.

Key expected fragmentation pathways for this compound include:

Loss of the acetyl group: A prominent peak corresponding to the loss of a ketene (B1206846) (CH₂=C=O, 42 Da) or an acetyl radical (CH₃CO˙, 43 Da) is expected, leading to a fragment ion at [M-43]⁺. This is often a base peak in the spectrum of ketones. miamioh.edu

Cleavage of the ring: The pyrrolidine-2,4-dione (B1332186) ring can undergo various cleavages, such as the loss of carbon monoxide (CO, 28 Da) or isocyanate-related fragments.

McLafferty Rearrangement: While less direct for the core structure, derivatives with longer side chains could exhibit this characteristic rearrangement. miamioh.edu

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 141 | [C₆H₇NO₃]⁺˙ | Molecular Ion (M⁺˙) |

| 98 | [M - CH₃CO]⁺ | Loss of acetyl radical from the molecular ion. |

| 70 | [C₄H₄NO]⁺ | Further fragmentation involving loss of CO. |

| 43 | [CH₃CO]⁺ | Acetyl cation. |

Circular Dichroism (CD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

While this compound itself is achiral, many of its natural and synthetic derivatives possess stereocenters, typically at the C5 position of the ring. For these chiral analogues, Circular Dichroism (CD) and Electronic Circular Dichroism (ECD) are indispensable techniques for assigning the absolute configuration. nih.gov

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule, with the resulting spectrum characterized by positive or negative Cotton effects. nih.govrsc.org The absolute configuration is determined by comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum-chemical calculations, most commonly using time-dependent density functional theory (TDDFT). nih.gov

The process involves:

Performing a conformational analysis to identify the low-energy conformers of the molecule. nih.gov

Calculating the theoretical ECD spectrum for each stable conformer of a specific enantiomer (e.g., the R-enantiomer).

Averaging the calculated spectra based on the Boltzmann population of the conformers.

Comparing the resulting theoretical spectrum with the experimental one. A match in the signs and positions of the Cotton effects allows for the unambiguous assignment of the absolute configuration of the chiral center. frontiersin.org

The chromophore in this compound derivatives, the conjugated enone system, gives rise to characteristic electronic transitions that are ECD active, making this a highly reliable method for stereochemical elucidation. rsc.org

X-Ray Crystallographic Analysis of this compound and Its Complexes

X-ray crystallography is a definitive analytical technique for elucidating the precise three-dimensional atomic and molecular structure of a crystalline solid. This method has been instrumental in confirming the structural features of this compound derivatives and understanding their coordination behavior in metal complexes. Studies on these compounds reveal key insights into their tautomeric forms, conformational preferences, and intermolecular interactions in the solid state.

In solution, 3-acyl tetramic acids can exist as a mixture of rapidly interconverting tautomers. mdpi.comnih.gov However, X-ray diffraction studies on crystalline derivatives provide unambiguous evidence of the dominant tautomeric form present in the solid state. For many 3-acyl tetramic acid derivatives, the exo-enol tautomer is the commonly reported form. mdpi.com

Detailed single-crystal X-ray diffraction analyses have been successfully performed on several complex derivatives of this compound. For instance, the crystal structure of lecanicilliumin A, a derivative isolated from the fungus Lecanicillium fusisporum, was determined, providing precise data on its molecular geometry. mdpi.comnih.gov Similarly, the absolute configuration of penicillenol G1, a tetramic acid derivative from a deep-sea-derived Penicillium species, was established using X-ray crystallography. nih.gov

The crystallographic data for these representative derivatives are summarized in the tables below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₆H₃₆N₂O₉ |

| Formula Weight | 520.57 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 11.32560(10) |

| b (Å) | 12.19970(10) |

| c (Å) | 18.5233(2) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2559.34(4) |

| Z | 4 |

| CCDC Number | 2092073 |

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₂₅NO₄ |

| Formula Weight | 283.36 |

| Crystal System | Trigonal |

| Space Group | C2 |

| a (Å) | 20.4710(5) |

| b (Å) | 4.85100(10) |

| c (Å) | 33.3706(10) |

| Volume (ų) | 3154.94(15) |

| Z | 8 |

| Density (calculated) (g/cm³) | 1.193 |

The ability of this compound and its analogues to chelate metal ions is a critical aspect of their chemical and biological activity. X-ray crystallography has been vital in confirming the coordination modes of these ligands with various metal centers. Spectroscopic data for metal complexes are consistently interpreted based on the structural coordination determined by X-ray analysis. nih.govresearchgate.net

For example, the solid-state structure of a copper complex, [Cu(abta)₂(py)₂]·2H₂O (where 'abta' is N-acetyl-3-butanoyltetramate, an analogue), was determined by single-crystal X-ray diffraction. nih.gov The analysis revealed that the copper ion adopts a slightly distorted octahedral coordination geometry. nih.gov The tetramate ligand coordinates to the metal in an O,O'-bidentate fashion, using the oxygen atoms from the C4-carbonyl group and the C3-acyl substituent in the pyrrolidine-2,4-dione ring. nih.govresearchgate.net This O,O'-coordination mode has also been confirmed in rhodium(I) complexes, such as [Rh(abta){P(OPh)₃}₂]. nih.gov Similarly, in the crystalline copper complex of tenuazonic acid, another 3-acyltetramic acid, the metal is bound by the amide and C4-keto functionalities. rsc.org

Further crystallographic studies on a manganese-cyclopiazonic acid complex bound to the SERCA protein clarified that a divalent metal chelate of the tetramic acid is the active species for protein inhibition, highlighting the biological relevance of these metal-ligand structures. rsc.org

Computational Chemistry and Quantum Mechanical Investigations of 3 Acetyltetramic Acid

Tautomeric Equilibria and Interconversion Pathways

3-Acetyltetramic acid can exist as several different tautomers, which are isomers that readily interconvert. Computational studies have been instrumental in elucidating the complex equilibria and the mechanisms of their interconversion. soton.ac.ukrsc.org These studies clarify, at an atomic level, the mechanisms governing the equilibria between these forms, a topic previously only partially understood through Nuclear Magnetic Resonance (NMR) spectroscopy. soton.ac.uk

Density Functional Theory (DFT) is a widely used computational method to determine the geometric and electronic structure of molecules. The B3LYP functional, a popular hybrid functional, has been employed to calculate the relative stabilities of the various tautomers of this compound. soton.ac.uk These calculations help identify the most stable tautomeric forms and quantify the energy differences between them. Studies on related 3-acyltetramic acids show that the tautomeric equilibrium in solution is strongly influenced by the substituent on the nitrogen atom. nih.gov

Calculations show that currently available density functional methods may overestimate the stability of conjugated systems. southampton.ac.uk Therefore, results are often compared with other methods to ensure reliability. southampton.ac.uk For instance, DFT calculations on the related 3-acetyl tetronic acid showed a discrepancy in the relative energy of a non-conjugated rotamer compared to a conjugated tautomer, with the MP2 method considered more reliable in this specific case. southampton.ac.uk

Table 1: Calculated Relative Stabilities of this compound Tautomers This table is illustrative, based on typical findings for such systems as detailed in the literature. Exact values would be derived from specific computational outputs.

| Tautomer | Method/Basis Set | Relative Energy (kJ/mol) |

|---|---|---|

| Tautomer A (enol) | B3LYP/6-31G(d) | 0.0 (Reference) |

| Tautomer B (enol) | B3LYP/6-31G(d) | +5.2 |

| Tautomer C (keto) | B3LYP/6-31G(d) | +12.8 |

| Tautomer D (keto) | B3LYP/6-31G(d) | +15.1 |

To gain a more accurate picture of the energetics, ab initio methods, such as Møller-Plesset second-order perturbation theory (MP2), are used alongside DFT. soton.ac.ukresearchgate.net These higher-level calculations provide a valuable cross-check for DFT results, especially in cases where DFT may have known limitations, such as in describing dispersion forces or the stability of conjugated systems. southampton.ac.uk

By mapping the potential energy surface, these methods can identify the transition state structures that connect the different tautomers. soton.ac.uksouthampton.ac.uk The calculated energy of these transition states provides the activation energy barrier for the interconversion, offering insight into the kinetics of the tautomerization process. soton.ac.uk For the related 3-acetyl tetronic acid, transition states for keto-enol conversions have been successfully calculated, revealing that rotational freedom in certain parts of the molecule can significantly lower the energy barrier for tautomerization. southampton.ac.uk

The relative stability of tautomers can be significantly influenced by the solvent environment. While gas-phase calculations provide intrinsic stabilities, modeling the effect of a solvent is crucial for comparing theoretical predictions with experimental solution-phase data. nih.govamazonaws.com Solvation models, such as the Polarizable Continuum Model (PCM), can be incorporated into DFT and ab initio calculations to simulate the effect of a solvent. amazonaws.com

The polarity of the solvent can differentially stabilize the tautomers based on their respective dipole moments. nih.gov For example, a polar solvent is expected to have a more pronounced stabilizing effect on a more polar tautomer. Computational studies on other heterocyclic systems have shown that an increase in solvent polarity can enhance or weaken intramolecular interactions, thereby shifting the tautomeric equilibrium. nih.gov Calculations for this compound performed in a vacuum are considered representative of its behavior in aprotic solvents. southampton.ac.uk

Prediction and Comparison of Spectroscopic Parameters (e.g., NMR Chemical Shifts, ECD Spectra)

Computational methods are highly effective in predicting spectroscopic parameters, which can then be compared with experimental spectra to confirm structural assignments.

For this compound, DFT calculations have been used to predict ¹H and ¹³C NMR chemical shifts. soton.ac.uk These theoretical predictions have shown good agreement with experimental values obtained from NMR spectroscopy, helping to validate the computed structures of the most abundant tautomers. soton.ac.uk The process involves using methods like the Gauge-Including Atomic Orbital (GIAO) framework within a DFT calculation to compute the magnetic shielding tensors for each nucleus. nih.gov

Electronic Circular Dichroism (ECD) spectroscopy is a critical technique for determining the absolute configuration of chiral molecules. faccts.denih.gov Time-dependent DFT (TD-DFT) is the standard method for calculating ECD spectra. nih.govresearchgate.net For a chiral derivative of this compound, the process would involve:

A conformational search to identify all low-energy conformers. nih.gov

Geometry optimization of each conformer using a suitable DFT functional and basis set. researchgate.net

Calculation of the excitation energies and rotatory strengths for each conformer using TD-DFT. nih.gov

Boltzmann averaging of the individual spectra to generate the final predicted ECD spectrum, which can then be compared to the experimental one. researchgate.net

Conformer Analysis and Rotational Barriers

Rotation around single bonds in this compound, particularly the C3-C6 bond connecting the ring to the acetyl group, gives rise to different conformers or rotamers. southampton.ac.uk Computational analysis can identify the stable conformers and the energy barriers that hinder their free rotation.

Electronic Structure and Reactivity Predictions

The electronic structure of this compound, as determined by quantum mechanical calculations, provides deep insights into its chemical reactivity. researchgate.net Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) sites within the molecule.

The distribution of electron density and the electrostatic potential can be mapped to predict how the molecule will interact with other reagents. researchgate.net For example, Molecular Electron Density Theory (MEDT) can be used to analyze the electronic structure and rationalize the molecule's participation and reactivity in processes like cycloaddition reactions. researchgate.netresearchgate.net Such analyses can predict whether a reaction is likely to be polar or non-polar and can help understand the regioselectivity and stereoselectivity of potential chemical transformations. researchgate.net

Biological Activities and Mechanistic Investigations in Non Human Systems

Antimicrobial Activity Research (in vitro and non-human in vivo models)

Research into the antimicrobial capabilities of 3-acetyltetramic acid derivatives has demonstrated significant efficacy, primarily against Gram-positive bacteria. The structural similarities of these compounds to the antibiotic reutericyclin (B1139114) have spurred investigations into their structure-activity relationships. nih.gov

Antibacterial Activity Against Gram-Positive Pathogens (e.g., Staphylococcus aureus, Bacillus anthracis)

Derivatives of this compound have shown considerable promise as antibacterial agents, exhibiting potent activity against a panel of clinically relevant Gram-positive pathogens. nih.gov This includes notorious bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA), and Bacillus anthracis, the causative agent of anthrax. nih.govnih.gov

N-alkyl this compound derivatives, in particular, have demonstrated good activity against these pathogens. nih.gov The antibacterial efficacy of these compounds is influenced by key structural modifications on the tetramic acid core. nih.gov For instance, certain synthetic 3-acyltetramic acids have shown potent activity, with Minimum Inhibitory Concentration (MIC) values as low as 2.5 μg/ml against both S. aureus and MRSA. nih.gov

The antibacterial spectrum of these compounds also extends to other Gram-positive bacteria like Enterococcus faecalis and Propionibacterium acnes. nih.gov The activity of these compounds is often selective, with a more pronounced effect on Gram-positive bacteria compared to Gram-negative bacteria. nih.gov This selectivity is a common characteristic among many tetramate compounds. researchgate.net

| Compound/Derivative | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| N-alkyl this compound series | Staphylococcus aureus (Methicillin-sensitive) | Good activity | nih.gov |

| N-alkyl this compound series | Staphylococcus aureus (Methicillin-resistant) | Good activity | nih.gov |

| N-alkyl this compound series | Bacillus anthracis | Good activity | nih.gov |

| Synthetic 3-acyltetramic acid | Staphylococcus aureus | 2.5 | nih.gov |

| Synthetic 3-acyltetramic acid | Methicillin-resistant S. aureus (MRSA) | 2.5 | nih.gov |

Antifungal and Antiviral Properties

Beyond their antibacterial effects, certain derivatives of this compound have also been investigated for their antifungal and antiviral potential. Metal complexes of N-acetyl-3-acetyl-5-benzylidenetetramic acid have been synthesized and screened against various fungi. nih.gov Notably, a cadmium complex of this derivative was found to be a potent antifungal agent, effectively inhibiting Cryptococcus neoformans with a Minimum Inhibitory Concentration (MIC) of 8 μg/mL. nih.gov

In the realm of antiviral research, some tetramic acid derivatives have demonstrated inhibitory activity against viral enzymes. For example, one compound exhibited weak antiviral activity against the main protease of SARS-CoV-2, the virus responsible for the COVID-19 pandemic. nih.govfrontiersin.org Other studies have highlighted the potential of tetramic acid compounds against viruses like the H1N1 influenza virus and Herpes Simplex Virus 1 (HSV-1). mdpi.com

Mechanistic Studies of Antibacterial Action

Understanding the mechanism of action is crucial for the development of new antimicrobial agents. For this compound derivatives, research has pointed towards a multi-faceted mode of action that primarily targets the bacterial cell membrane and essential cellular processes.

A key mechanism of action for some tetramic acid antibacterials is their ability to function as protonophores. nih.gov This involves the transport of protons across the bacterial cytoplasmic membrane, which dissipates the proton motive force (PMF). The PMF is essential for vital cellular functions such as ATP synthesis and nutrient transport. By disrupting both the membrane potential and the pH gradient across the membrane, these compounds effectively cripple the bacterial cell's energy-generating capacity, leading to cell death. nih.gov

The ability of these compounds to permeabilize the cell membrane has also been observed. nih.gov This disruption of the membrane's integrity can lead to the leakage of intracellular components. mdpi.com However, studies suggest that direct membrane permeabilization may be a secondary effect that occurs at higher concentrations than those required for the dissipation of the membrane potential. nih.gov The acidic proton on the tetramic acid moiety appears to be crucial for this activity, as its removal through methylation results in a loss of bioactivity. nih.gov

In addition to disrupting the cell membrane, some 3-acyltetramic acids have been found to interfere with essential macromolecular synthesis pathways in bacteria. nih.gov Evidence suggests that these compounds can inhibit key enzymes involved in these processes. For instance, some derivatives have shown inhibitory activity against undecaprenyl pyrophosphate synthase (UPPS) and RNA polymerase (RNAP). nih.gov UPPS is a critical enzyme in the biosynthesis of the bacterial cell wall, while RNAP is essential for transcription. By targeting these enzymes, the compounds can effectively halt bacterial growth and proliferation. nih.gov

The efficacy of some antibacterial agents can be dependent on the metabolic state of the bacteria. While specific studies focusing solely on this compound's differential action on growing versus non-growing bacteria are limited, the known mechanisms of action provide some insight. For instance, compounds that inhibit essential biosynthetic pathways, such as cell wall or protein synthesis, are typically more effective against actively growing and dividing bacteria. youtube.com Conversely, agents that disrupt the cell membrane's integrity, like protonophores, can be effective against both growing and non-growing (or dormant) bacteria, as maintaining membrane potential is crucial for viability regardless of the growth state. nih.gov The ability of some tetramic acids to act as protonophores suggests they may have an advantage in targeting persistent or slow-growing bacterial populations. nih.gov

Iron Chelation and Its Biological Implications

The chemical structure of 3-acyltetramic acids, including this compound, confers a significant capacity for metal chelation. This ability is rooted in the tricarbonylmethine feature of the molecule, which can exist in four possible enol tautomers. This structural arrangement makes these compounds particularly acidic, with low pKa values, leading to deprotonation under physiological pH. The resulting tetramate anion is an excellent bidentate chelator for various metallic cations, including biologically crucial transition metals like iron (Fe³⁺).

The chelation process involves the formation of stable six-membered ring complexes with the metal ion. Depending on the valence of the cation, the stoichiometry of the complex varies, with a ligand-to-metal ratio of up to 3:1 for trivalent cations such as Fe³⁺. This strong binding affinity for iron has significant biological implications. By sequestering iron, these compounds can interfere with essential iron-dependent cellular processes. In microorganisms, this can disrupt metabolic pathways that rely on iron as a cofactor, contributing to the antimicrobial effects of some tetramic acid derivatives. The ability to bind iron is a key chemical property that may underlie many of the observed biological activities of this class of compounds.

Plant Growth Regulation and Phytotoxicity Research

Research has demonstrated that 3-acyltetramic acids exhibit significant phytotoxicity and possess properties that enable their use as plant growth regulators. nih.gov Studies on various 3-acyltetramic acid analogues have shown high herbicidal activity against several weed species, including Echinochloa crusgalli, Digitaria sanguinalis, Portulaca oleracea, and Amaranthus retroflexus. nih.gov

The phytotoxic effects of tetramic acid metabolites have been quantified in laboratory settings. For instance, trichosetin, a closely related tetramic acid, has been shown to cause significant damage to plant tissues, measured by electrolyte leakage and lipid peroxidation. These effects indicate a disruption of cell membrane integrity and oxidative stress, leading to cell death. nih.gov

| Parameter | Concentration (mg/mL) | Effect |

|---|---|---|

| Electrolyte Leakage (Root, Dark) | 1.25 | Increased conductivity, indicating membrane damage. |

| 2.5 | Further increase in conductivity. | |

| 5.0 | Significant increase in conductivity. | |

| 10.0 | Substantial membrane damage, approaching maximum leakage. | |

| Lipid Peroxidation (Coleoptile) | 1.25 | Increase in malondialdehyde (MDA) concentration. |

| 2.5 | Further increase in MDA concentration. | |

| 5.0 | Marked increase in MDA, indicating significant oxidative stress. | |

| 10.0 | High levels of lipid peroxidation. |

Insecticidal and Herbicidal Activity Studies

The class of 3-acyltetramic acids, to which this compound belongs, has demonstrated notable herbicidal and insecticidal properties. These compounds are being investigated as potential alternatives to conventional pesticides.

Herbicidal Activity:

Research has highlighted 3-acyltetramic acids of bacterial origin as a promising class of biologically derived herbicidal compounds. ugent.beacs.orgresearchgate.net Studies have shown that these compounds can induce rapid death of plant cells at the point of contact. researchgate.net One study investigated the phytotoxicity of various 3-acyltetramic acids against Echinochloa crusgalli and Portulaca oleracea, indicating their potential as herbicide candidates. nih.gov The mechanism of action for some of these compounds involves the inhibition of endogenous abscisic acid synthesis, which disrupts seedling germination and plant growth. nih.gov

To enhance their efficacy, researchers have explored the concept of proherbicides, which are inactive derivatives that become active within the target plant. ugent.beacs.orgresearchgate.net While some 3-enaminetetramic acid analogues showed delayed and systemic herbicidal activity in leaf disk assays, the original molecule was more effective in spray tests. ugent.beacs.org

Insecticidal and Nematicidal Activity:

Beyond herbicidal effects, derivatives of tetramic acid have shown insecticidal properties. For instance, Spirotetramat, a well-known insecticide, is a tetramic acid derivative that acts by inhibiting lipid biosynthesis in insects. It is effective against a variety of sucking insects like aphids and whiteflies. Another derivative, Spiropidion, also targets lipid biosynthesis and is effective against sucking pests.

Quorum Sensing Modulation in Microorganisms

Quorum sensing is a system of cell-to-cell communication in bacteria that relies on the production and detection of signaling molecules called autoinducers. Interestingly, a tetramic acid derivative has been identified as a product of a quorum sensing molecule from the bacterium Pseudomonas aeruginosa.

Specifically, the N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), an autoinducer used by P. aeruginosa, can undergo a non-enzymatic transformation to form a novel tetramic acid, 3-(1-hydroxydecylidene)-5-(2-hydroxyethyl)pyrrolidine-2,4-dione. nih.govnih.gov This tetramic acid derivative exhibits potent antibacterial activity, particularly against Gram-positive bacteria. nih.gov This suggests a dual function for the quorum sensing machinery of P. aeruginosa: intracellular communication and chemical defense against competing bacteria. nih.govresearchgate.net The mechanism of its antibacterial action involves the dissipation of both the membrane potential and the pH gradient of the target bacteria. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Investigations for Biological Potency

Understanding the relationship between the chemical structure of 3-acyltetramic acids and their biological activity is crucial for the development of more potent compounds. Several studies have investigated these structure-activity relationships (SAR).

For herbicidal activity , research has shown that the potency of 3-acyltetramic acids is influenced by the nature of the acyl group and the amino acid residue from which it is derived. ilvo.beilvo.beugent.be Generally, the highest activities are observed with medium- to long-chain acyl groups and apolar secondary amino acid residues. ilvo.beilvo.beugent.be Furthermore, the presence of an acidic proton on the tetramic acid ring is considered vital for its phytotoxic effects, as methylated analogues show a significant lack of activity. acs.org

In the context of antimicrobial and cytotoxic effects , SAR studies have revealed several key features:

The Pyrrolidin-2,4-dione Ring: While important, an intact pyrrolidin-2,4-dione ring is not always essential for anticancer activity. nih.gov

The 3-Acyl Group: The length and nature of the 3-acyl group play a role in activity. For example, 3-alka-oligoenoyl tetramic acids were found to be more effective against cancer cells than their 3-(4-methoxycinnamoyl) counterparts. nih.gov

Substituents on the Ring: N-H-3-acyltetramic acids are generally more active than their N-methylated or N-Boc protected analogues. nih.gov Replacing the nitrogen in the tetramic acid ring with oxygen (tetronic acids) or sulfur (thiotetronic acids) leads to a significant decrease in antiproliferative activity. nih.gov For some fungal metabolites, the configuration of substituents on the decalin ring, when present, also influences the biological activity. rsc.org

These SAR investigations provide a framework for the rational design and synthesis of novel this compound derivatives with enhanced biological potencies for various applications.

Applications of 3 Acetyltetramic Acid in Chemical Biology and Research Tools

3-Acetyltetramic Acid as a Scaffold for Chemical Probe Development

The this compound core, a pyrrolidine-2,4-dione (B1332186) structure, serves as a valuable scaffold in the development of chemical probes. Its utility stems from its stable heterocyclic core, which allows for chemical modifications at several positions, and its presence in numerous bioactive natural products, suggesting inherent biological relevance. researchgate.net The structure possesses fairly acidic protons at the C3-position and a chiral center at C5, making it an attractive and versatile building block for creating specialized molecular tools to investigate biological systems. researchgate.net

The development of probes from this scaffold often involves modifying the core to introduce functionalities that can interact with or report on biological targets. For instance, the synthesis of 3-enaminetetramic acids from 3-acyltetramic acid precursors represents a strategy to alter the molecule's properties. nih.gov While the initial goal of such work might be to create prodrugs, the underlying chemical transformation demonstrates how the scaffold can be derivatized. nih.gov By attaching reporter groups, such as fluorophores, or cross-linking agents to the tetramic acid framework, researchers can design chemical probes to study enzyme activity, cellular pathways, or the localization of specific molecular interactions. The inherent ability of the scaffold to chelate metals also opens avenues for creating probes that are responsive to metal ion concentrations in biological environments. nih.gov

Development of this compound-Based Scaffolds for Lead Optimization in Drug Discovery (Pre-Clinical Context)

The this compound skeleton is a "privileged scaffold" that has been extensively used for lead optimization in the pre-clinical phase of drug discovery, particularly for developing new antibacterial agents. nih.govnih.gov Researchers leverage this core structure to systematically synthesize derivatives and evaluate their structure-activity relationships (SAR) to enhance potency and selectivity.

A significant body of research has focused on creating N-substituted derivatives of this compound to expand on the structural features of the natural antibiotic reutericyclin (B1139114). nih.gov In these studies, various alkyl and functionalized groups are attached to the nitrogen atom of the tetramic acid ring. The resulting compounds are then tested against a panel of clinically relevant bacteria. This process of systematic modification and biological testing is central to lead optimization. For example, studies have shown that changes to the N-substituent on the this compound core directly impact antibacterial efficacy against Gram-positive pathogens. nih.govacs.org

Below is a data table summarizing the findings from a study on N-alkyl this compound derivatives, illustrating the structure-activity relationship.

| Compound (N-Substituent) | S. aureus (MRSA) MIC (μg/mL) | E. faecalis MIC (μg/mL) | B. anthracis MIC (μg/mL) |

|---|---|---|---|

| N-H (this compound) | >128 | >128 | >128 |

| N-Methyl | 32 | 32 | 16 |

| N-Ethyl | 16 | 32 | 8 |

| N-Propyl | 8 | 16 | 4 |

| N-Butyl | 4 | 8 | 2 |

Data derived from studies on N-substituted this compound derivatives. nih.gov

Further research has explored using the this compound moiety as a foundational fragment for more complex antibiotics. In the development of analogs related to vancoresmycin, an efficient synthetic route was established to create various 3-acyl tetramic acids. nih.gov The biological evaluation of these synthetic fragments revealed that the tetramic acid unit is likely a crucial part of the vancoresmycin pharmacophore, the essential molecular features for biological activity. nih.gov This highlights the scaffold's role not just as a standalone agent but as a critical component for optimization in more complex molecular architectures.

Use as a Synthetic Intermediate for Complex Natural Product Synthesis

The this compound framework is not only a target for modification but also a key starting material or intermediate in the total synthesis of more complex natural products. researchgate.net Its stable lactam ring can withstand a variety of reaction conditions, making it a reliable building block in multi-step synthetic pathways. researchgate.net

The utility of tetramic acids as synthetic intermediates is demonstrated in the preparation of 3-acyltetramic acid natural products. A notable example is the synthesis of reutericyclin, which can be achieved through a route where the acylation of a tetramic acid precursor is a key step. nih.gov Another example is the first synthesis of ravenic acid, a delicate 3-oligoenoyl derivative. This was accomplished in two high-yielding steps starting from a simpler tetramic acid. nih.gov The process involved reacting the tetramic acid with an ylide (Ph₃PCCO) to exclusively form a 3-acylylidenetetramic acid, which could then be subjected to a Wittig olefination to build the complex side chain. nih.gov This selective and high-yielding method showcases the value of the tetramic acid core as a platform for constructing intricate molecular extensions.

These synthetic strategies underscore the importance of this compound and its parent structures as foundational units, enabling chemists to access complex and biologically active natural products that would otherwise be difficult to obtain.

Coordination Chemistry with Metal Ions in Research

The this compound structure is an excellent chelator of metal ions, a property that is central to its role in various biological and chemical systems. nih.gov This chelating ability arises from the β,β′-tricarbonyl system, which includes the two carbonyl groups of the pyrrolidine-2,4-dione ring and the acetyl group at the C3 position. nih.govrsc.org In solution, this moiety can deprotonate to form a stable enolate, creating a negatively charged, oxygen-rich pocket that readily binds to positively charged metal cations. nih.gov

The coordination chemistry of this compound and its derivatives with various transition metal ions has been a subject of significant research interest. nih.govresearchgate.net These studies are crucial for understanding the mechanism of action of metallo-dependent natural products and for designing new metal-binding molecules. The interaction with metal ions can enhance the biological activity of the parent molecule. nih.gov

Research has detailed the complexation of tetramic and tetronic acid derivatives with several metal ions, including Cu(II), Co(II), Fe(II), Fe(III), Ni(II), and Pd(II). nih.govnih.govrsc.org The stoichiometry of the resulting metal complexes can vary. For example, conductometric and pH-metric titrations have revealed that many metals form 1:2 (metal:ligand) complexes, while Fe(II) and Co(II) can form 1:3 ratios. nih.gov Spectroscopic techniques such as EPR spectroscopy and magnetic susceptibility measurements are used to elucidate the structure and bonding in these complexes, confirming the bidentate coordination mode through the oxygen atoms of the tetramate ring. nih.gov

The table below summarizes the observed coordination behavior of tetramic acid derivatives with various metal ions.

| Metal Ion | Observed Complex Stoichiometry (Metal:Ligand) | Relevant Research Context |

|---|---|---|

| Cu(II) | 1:2 | Complexes studied by EPR spectroscopy and magnetic susceptibility. nih.gov |

| Co(II) | 1:2, 1:3 | Formation of 1:3 complexes observed in some studies. nih.gov |

| Fe(II) | 1:3 | Forms 1:3 metal-to-ligand complexes. nih.gov |

| Fe(III) | 1:3 | Forms stable complexes, relevant to siderophore activity. rsc.org |

| Pd(II) | 1:2 | Complexes formed from aqueous K₂[PdCl₄] solutions. nih.gov |

| Ni(II) | 1:2 | Forms stable 1:2 complexes. rsc.org |

| Mg(II) | 1:2 | Tenuazonic acid isolated as a Mg²⁺ salt. rsc.org |

Data compiled from reviews and studies on the metal-binding properties of 3-acylated tetramic acids. nih.govnih.govrsc.org

This capacity for metal chelation is not merely a chemical curiosity; it is often integral to the biological function of these molecules, influencing their ability to act as antibiotics, siderophores (iron carriers), or enzyme inhibitors. nih.govrsc.org

Analytical Methodologies for Research Quantification and Detection of 3 Acetyltetramic Acid

High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of 3-acetyltetramic acid from complex mixtures, such as microbial culture extracts. The method's versatility allows for coupling with various detectors, most notably Ultraviolet (UV) and Mass Spectrometry (MS) detectors, which provide complementary information for robust analysis.

3-Acyltetramic acid derivatives, including this compound, exhibit characteristic UV absorption due to their chromophoric structure. Specifically, these compounds are known to have UV absorption maxima at approximately 233 nm and 296 nm nih.gov. This property allows for their detection and quantification using an HPLC system equipped with a UV-Vis or a Diode-Array Detector (DAD). The analysis is typically performed using a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of an aqueous solution with a mild acid (e.g., formic acid or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). The acidic mobile phase ensures that the carboxylic acid group of the tetramic acid is protonated, leading to better retention and peak shape on the reversed-phase column.

For enhanced sensitivity and structural confirmation, HPLC can be coupled with a mass spectrometer (LC-MS). This powerful combination allows for the determination of the molecular weight of the analyte and provides fragmentation patterns that can confirm its identity. In LC-MS analysis, electrospray ionization (ESI) is a common technique for ionizing the this compound molecules. The mass spectrometer can be operated in either positive or negative ion mode, and quantification is often achieved using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for higher selectivity and lower detection limits.

A typical HPLC method for the analysis of organic acids would involve a gradient elution to effectively separate compounds with different polarities. The quantification of this compound is achieved by creating a calibration curve using standards of known concentrations.

Table 1: Illustrative HPLC-UV Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 10% B, increase to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| UV Detection Wavelength | 233 nm and 296 nm |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. However, due to the polar nature and low volatility of this compound, direct analysis by GC-MS is challenging. Therefore, a derivatization step is required to convert the analyte into a more volatile and thermally stable form.

The most common derivatization technique for compounds containing active hydrogen atoms, such as the acidic proton in this compound, is silylation. This process involves reacting the analyte with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group. This derivatization reduces the polarity and increases the volatility of the compound, making it amenable to GC analysis.

The derivatized sample is then injected into the GC-MS system. The separation is achieved on a capillary column, typically with a non-polar stationary phase. The mass spectrometer serves as a highly selective detector, providing a mass spectrum of the derivatized this compound. The fragmentation pattern in the mass spectrum is a unique fingerprint of the molecule and can be used for its unambiguous identification. Quantification is performed by comparing the peak area of the analyte to that of an internal standard and using a calibration curve.

Table 2: General Procedure for GC-MS Analysis of this compound via Silylation

| Step | Description |

|---|---|

| 1. Sample Preparation | The sample containing this compound is dried completely. |

| 2. Derivatization | The dried sample is reacted with a silylating agent (e.g., BSTFA with 1% TMCS) in a suitable solvent (e.g., pyridine) and heated (e.g., at 60-70 °C) to ensure complete reaction. |

| 3. GC-MS Analysis | The derivatized sample is injected into the GC-MS. |

| Column | Non-polar capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Ionization Mode | Electron Impact (EI) |

| Detection | Mass Spectrometry (Scan or SIM mode) |

Future Directions and Emerging Research Avenues for 3 Acetyltetramic Acid

Exploration of Novel Biological Targets and Mechanisms of Action

While the antimicrobial and anti-inflammatory activities of 3-acetyltetramic acid derivatives are well-documented, ongoing research seeks to identify novel biological targets and elucidate their precise mechanisms of action. The broad spectrum of bioactivity suggests that these compounds may interact with multiple cellular pathways. nih.govmdpi.com

Future explorations will likely focus on identifying specific protein targets. For instance, some derivatives have been shown to inhibit human kallikreins 5 and 7, enzymes involved in skin desquamation, suggesting potential applications in dermatology. Other studies point towards the inhibition of bacterial RNA polymerase and undecaprenyl pyrophosphate synthase (UPPS), crucial enzymes for bacterial survival. researchgate.net A key area of investigation is understanding how different structural modifications influence target specificity.

Mechanistic studies are also expanding. The antibacterial action of some analogues is attributed to their ability to dissipate the membrane potential and pH gradient in Gram-positive bacteria. acs.org In the context of inflammation, derivatives have been found to inhibit NF-κB production. mdpi.com Furthermore, certain amino acid-derived 3-acyltetramic acids have shown herbicidal effects, potentially through the inhibition of photosystem II. nih.gov A deeper understanding of these and other mechanisms will be crucial for developing targeted therapeutic and agrochemical agents.

Table 1: Selected Biological Activities and Mechanisms of this compound Derivatives

| Derivative Class | Biological Activity | Potential Mechanism of Action |

| N-Alkyl 3-Acetyltetramic Acids | Antibacterial (Gram-positive) | Dissipation of bacterial membrane potential and pH gradient. acs.org |

| C3-C6 Reduced 3-Acyltetramic Acids | Anti-inflammatory | Inhibition of NF-κB production. nih.gov |

| Amino Acid-Derived Analogues | Herbicidal | Inhibition of photosystem II. nih.gov |

| Vancoresmycin-type Analogues | Antibacterial (S. aureus) | Interference with cell wall biosynthesis (Lipid II cycle). nih.gov |

| Tirandamycins | Antibiotic | Inhibition of bacterial RNA polymerase. mdpi.com |

Advancements in Asymmetric Synthesis of Complex this compound Analogues

The biological activity of this compound derivatives is often dependent on their stereochemistry. nih.gov Many natural products containing this scaffold possess multiple chiral centers, making their stereoselective synthesis a significant challenge. nih.gov Future research will heavily focus on developing novel asymmetric synthetic methods to access enantiomerically pure and structurally complex analogues.

Traditional methods like the Dieckmann cyclization often suffer from racemization at the C-5 position, limiting their utility for preparing chiral compounds. rsc.org More advanced strategies are being explored, including organocatalytic and metal-catalyzed reactions that can control stereochemistry with high precision. frontiersin.orgnih.gov For example, efficient syntheses of medicinally important α-branched 3-acyltetramic acids have been achieved using a key O- to C-acyl rearrangement, with the reaction efficiency significantly improved by the use of specific metal salts like CaCl₂. nih.gov The development of multi-catalytic strategies, combining different types of catalysts to work in unison, represents a promising frontier for constructing complex chiral molecules. frontiersin.orgnih.gov These advancements will enable the synthesis of a wider range of stereochemically defined analogues, which is essential for detailed structure-activity relationship (SAR) studies and the development of selective therapeutic agents.

Chemoenzymatic Synthesis and Biocatalytic Approaches

The limitations and environmental concerns associated with purely chemical syntheses have spurred interest in chemoenzymatic and biocatalytic approaches. These methods leverage the high selectivity and efficiency of enzymes to perform challenging chemical transformations under mild conditions. manchester.ac.uk

The biosynthesis of natural tetramic acids often involves complex hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) machineries. rsc.org Understanding these biosynthetic pathways opens the door to harnessing their constituent enzymes as biocatalysts. For example, late-stage enzymatic transformations have been successfully employed in the total synthesis of complex molecules like alchivemycin A, which features a tetramic acid moiety. researchgate.net This approach combines the strengths of chemical synthesis for building the core structure with the precision of enzymes for final modifications. researchgate.net

Future research will focus on discovering and engineering novel enzymes for tetramic acid synthesis. This includes identifying new biocatalysts through genome mining of microorganisms known to produce these compounds and using protein engineering to tailor their substrate specificity and catalytic activity. rsc.org The development of one-pot, multi-enzyme cascade reactions will be a key goal, aiming to create more efficient and sustainable routes to valuable this compound derivatives. acib.at

Integration with Systems Biology and Omics Approaches for Mechanistic Insights

To fully understand the biological impact of this compound derivatives, researchers are beginning to integrate systems biology and multi-omics approaches. These strategies provide a holistic view of the molecular changes within a biological system in response to a compound, moving beyond a single-target perspective. nih.govfrontiersin.org

By combining data from genomics, transcriptomics, proteomics, and metabolomics, scientists can map the complex network of interactions affected by a specific this compound analogue. e-enm.org For example, treating a bacterial or cancer cell line with a derivative and subsequently analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) can reveal the pathways that are perturbed. nih.govembopress.org Metabolomics can further identify downstream changes in cellular metabolism, providing a comprehensive molecular phenotype of the compound's effect. nih.gov

This integrated approach is invaluable for generating new hypotheses about a compound's mechanism of action and identifying potential biomarkers for its activity. nih.govembopress.org While these methodologies have not yet been extensively applied to 3-acetyltetramic acids, they represent a powerful future direction for elucidating their complex pleiotropic effects and discovering novel therapeutic applications. nih.gov

Sustainable Production and Bioprocessing Strategies

Many bioactive 3-acetyltetramic acids are natural products isolated from microorganisms like fungi and bacteria. nih.gov A major future challenge is to develop sustainable and scalable methods for their production to meet potential research and commercial demands. This involves a shift from reliance on isolation from wild strains to optimized fermentation and bioprocessing strategies.

Fermentation medium optimization is a critical step, where classical techniques like "one-factor-at-a-time" are being replaced by more sophisticated statistical and mathematical methods to enhance yield. frontiersin.org This involves fine-tuning medium components (e.g., carbon and nitrogen sources) and fermentation conditions (e.g., pH, temperature, agitation) to maximize the production of the desired metabolite. frontiersin.org For example, the production of metabolites by lactic acid bacteria can be significantly influenced by the composition of the culture medium. nih.gov

Furthermore, genetic engineering of the producing microorganisms holds immense promise. By understanding the biosynthetic gene clusters responsible for tetramic acid production, researchers can use synthetic biology tools to overexpress key enzymes, delete competing pathways, and ultimately engineer microbial cell factories for high-titer production. rsc.org These bioprocessing strategies are essential for creating an economically viable and environmentally friendly supply of these valuable compounds.

Design of Next-Generation this compound Derivatives with Enhanced Research Utility

Building on the growing body of knowledge, a key future direction is the rational design of next-generation this compound derivatives. The goal is not only to create more potent and selective therapeutic candidates but also to develop specialized molecular probes and research tools to investigate biological processes.

Structure-activity relationship (SAR) studies are fundamental to this effort. Research has shown that modifications at various positions of the tetramic acid scaffold can dramatically influence bioactivity. For instance, the nature of the N-substituent and the length and functionality of the 3-acyl chain are crucial determinants of potency and selectivity. nih.gov SAR studies on analogues of lipopeptide antibiotics have demonstrated how altering lipid tails can optimize activity against drug-resistant bacteria. rsc.org Similarly, for aporphine (B1220529) derivatives, specific substitutions have been linked to changes in antiarrhythmic activity and toxicity. mdpi.com

This knowledge can be used to design derivatives with enhanced properties, such as improved cell permeability, metabolic stability, or target engagement. Furthermore, derivatives can be functionalized with reporter tags (e.g., fluorescent dyes, biotin) or photoreactive groups to create chemical probes. These tools are invaluable for identifying cellular targets, visualizing biological pathways, and elucidating mechanisms of action in real-time. The synthesis of such purpose-built molecules will be a critical enabler of future biological discoveries centered around the this compound core. mdpi.comresearchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products